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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-3-

methylphenylacetic acid

Cat. No.: B053226 Get Quote

Halogenated aromatic structures are privileged scaffolds in modern drug discovery. The

strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly

influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic

stability, membrane permeability, and binding affinity to biological targets.[1] The specific

substitution pattern of 2-Chloro-6-fluoro-3-methylphenylacetic acid, featuring ortho-chloro

and fluoro groups, imparts unique conformational constraints and electronic properties. This

makes it a valuable building block for synthesizing complex molecules with tailored biological

activities. While not a therapeutic agent itself, its core structure is found in various potent and

selective inhibitors targeting enzymes implicated in a range of diseases, from viral infections to

cancer and inflammatory disorders.[2][3][4]

Physicochemical & Chemical Identity
Accurate identification and understanding of a compound's basic properties are foundational to

its application in research and development.
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Property Value Source(s)

Systematic Name
2-(2-Chloro-6-fluoro-3-

methylphenyl)acetic acid
N/A

CAS Number 261762-92-9 [5][6][7][8]

Molecular Formula C₉H₈ClFO₂ [6]

Molecular Weight 202.61 g/mol [6]

Appearance Solid [7]

Purity
Typically available at ≥96% or

≥97%
[5][9]

Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthesis routes for 2-Chloro-6-fluoro-3-methylphenylacetic
acid are not extensively published, a logical and efficient pathway can be designed based on

established organic chemistry transformations for analogous phenylacetic acids.[10][11] A

common and robust approach involves the conversion of a substituted toluene derivative into

the corresponding phenylacetic acid via a benzyl cyanide intermediate.

Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially

available 2-chloro-6-fluoro-3-methylaniline.
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Caption: Plausible synthetic pathway for 2-Chloro-6-fluoro-3-methylphenylacetic acid.

Step-by-Step Protocol & Rationale
Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzonitrile (Sandmeyer Reaction)

Protocol:

1. Dissolve 2-chloro-6-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g.,

HCl).

2. Cool the mixture to 0-5 °C in an ice bath.

3. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain

the temperature below 5 °C.
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4. In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

5. Slowly add the cold diazonium salt solution to the CuCN solution.

6. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen

gas ceases.

7. Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or

chromatography).

Causality: The Sandmeyer reaction is a classic and reliable method for converting an

aromatic amine into a nitrile. The diazonium salt is an excellent leaving group (N₂ gas),

facilitating nucleophilic substitution with the cyanide anion, which is crucial for introducing

the carbon atom required for the eventual acetic acid side chain.

Step 2 & 3: Conversion to 2-Chloro-6-fluoro-3-methylphenylacetic acid

This conversion can be achieved via several routes. A common industrial method is

hydrolysis of the corresponding benzyl cyanide.

Protocol (via Benzyl Cyanide Hydrolysis):

1. The 2-chloro-6-fluoro-3-methylbenzonitrile from Step 1 would first be converted to the

benzyl cyanide. This involves reduction to the benzyl alcohol followed by conversion to

a benzyl halide and subsequent reaction with a cyanide salt.

2. The resulting 2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile is then subjected to

hydrolysis.

3. Reflux the nitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g.,

aqueous NaOH followed by acidic workup).

4. The reaction progress is monitored by TLC or HPLC until the starting material is

consumed.

5. After cooling, the product is isolated by precipitation (if acidic hydrolysis is used) or by

acidification and extraction (if basic hydrolysis is used).
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6. The crude product is purified by recrystallization.

Causality: The nitrile group (-C≡N) is readily hydrolyzed under either acidic or basic

conditions to a carboxylic acid (-COOH). This two-step process (hydrolysis of the amide

intermediate) is a robust and high-yielding transformation, making it a preferred method for

synthesizing phenylacetic acids.

Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a chemical intermediate is critical. A multi-technique

approach is employed for comprehensive characterization.

Standard Analytical Workflow
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Caption: A typical workflow for the analytical quality control of the title compound.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method for assessing the

purity of 2-Chloro-6-fluoro-3-methylphenylacetic acid.

Instrumentation & Columns:
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HPLC system with a UV detector.

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Rationale: A C18 column is standard for non-polar to moderately polar analytes. The

acetonitrile/water gradient effectively elutes the compound, while TFA is used as an ion-

pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

UV Detection Wavelength: 220 nm.

Gradient Program:

0-2 min: 10% B

2-15 min: 10% to 90% B

15-18 min: 90% B

18-20 min: 10% B (re-equilibration)

Sample Preparation:

Accurately weigh approximately 10 mg of the compound.
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Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock

solution.

Further dilute as necessary to be within the linear range of the detector.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak /

Total Area of All Peaks) * 100.

Applications in Drug Discovery
2-Chloro-6-fluoro-3-methylphenylacetic acid serves as a sophisticated chemical

intermediate. The specific arrangement of its substituents is leveraged to achieve high potency

and selectivity in various drug candidates.

Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1): A structurally related compound, 2-Chloro-

6-fluoro-3-methylbenzoic acid, is a known intermediate for synthesizing SCD1 inhibitors.[12]

These inhibitors are being investigated for the treatment of metabolic diseases like obesity

and diabetes. The phenylacetic acid moiety can act as a bioisostere or alternative scaffold to

achieve similar target engagement.

Anti-HIV Agents: The 2-chloro-6-fluorobenzyl group is a key component in a class of potent

non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs.[2] These

compounds show picomolar activity against wild-type HIV-1 and retain efficacy against

clinically relevant mutant strains. The phenylacetic acid can serve as a precursor to introduce

this critical benzyl group.

Anti-Inflammatory Agents: The 2-chloro-6-fluorophenylamino moiety is integral to a series of

potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[3]

mPGES-1 is a key enzyme in the inflammatory cascade, making its inhibitors promising

candidates for treating conditions like rheumatoid arthritis.

Oncology: The N-(2-chloro-6-methylphenyl) group is a core fragment of Dasatinib, a dual

Src/Abl kinase inhibitor used in cancer therapy.[4] While the substitution pattern is slightly
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different (methyl instead of fluoro), it highlights the utility of ortho-dihalo-substituted phenyl

rings in designing potent kinase inhibitors.

Conceptual Role as a Versatile Building Block
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Caption: The role of the title compound as a versatile intermediate in medicinal chemistry.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: The material is classified as an irritant and may be harmful if ingested

or inhaled. It is irritating to mucous membranes and the upper respiratory tract. The full

toxicological properties have not been thoroughly investigated.[7]

Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate

personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab

coat. Avoid creating dust. Avoid contact with eyes, skin, and clothing.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
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First Aid:

Eyes: Immediately flush with plenty of running water for at least 15 minutes. Seek medical

attention.[7]

Skin: Wash the affected area with generous amounts of soap and water. Seek medical

attention.[7]

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[7]

Conclusion
2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9) is more than a simple

chemical; it is an enabling tool for drug discovery. Its unique substitution pattern provides a

scaffold that has been successfully incorporated into highly potent inhibitors of diverse

biological targets. This guide has provided a technical foundation for its synthesis, analysis,

and application, underscoring its value to the scientific community engaged in the pursuit of

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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